

Spectroscopic data for benzoyl iodide (NMR, IR, mass spectrometry).

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Spectroscopic Analysis of Benzoyl Iodide: A Technical Guide

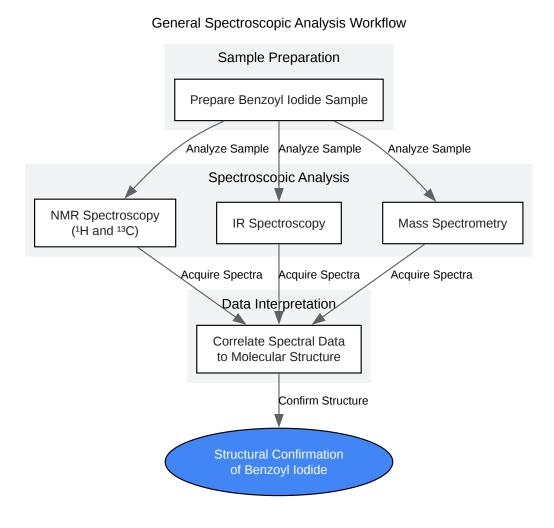
This technical guide provides a detailed overview of the spectroscopic data for **benzoyl iodide** (C₇H₅IO), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

Benzoyl iodide is an acyl halide consisting of a benzene ring bonded to a carbonyl group, which is in turn bonded to an iodine atom. The spectroscopic techniques discussed herein provide complementary information to confirm the molecule's identity and structural features. NMR spectroscopy elucidates the chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **benzoyl iodide**.





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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra for **benzoyl iodide** in public databases, the following data is predicted based on established chemical shift principles and comparison with analogous benzoyl halides.



Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the five protons of the phenyl group.

Predicted Chemical Shift (δ, ppm)	Multiplicity Assignment	
~ 8.0 - 8.2	Doublet (d)	2H (ortho-protons)
~ 7.5 - 7.7	Triplet (t)	1H (para-proton)
~ 7.6 - 7.8	Triplet (t)	2H (meta-protons)

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show four signals: one for the carbonyl carbon and three for the aromatic carbons due to the molecule's symmetry.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 168 - 172	C=O (Carbonyl)
~ 135 - 138	C (ipso-carbon)
~ 133 - 135	CH (para-carbon)
~ 129 - 131	CH (ortho-carbons)
~ 128 - 130	CH (meta-carbons)

General Experimental Protocol for NMR

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of benzoyl iodide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- Data Acquisition:



- ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30-45°
 pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data presented here is from the Coblentz Society's evaluated infrared reference spectra collection, available on the NIST Chemistry WebBook.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment	
~ 1700	Strong	C=O stretch (acyl halide)	
~ 1580, 1450	Medium	C=C aromatic ring stretches	
~ 1200	Strong	C-C(=O)-C stretch and aromatic C-H bend	
~ 880	Strong	C-I stretch	
~ 700	Strong	Aromatic C-H out-of-plane bend	

Experimental Protocol for IR Spectroscopy

The following experimental details are provided by the NIST database[1]:

- Instrumentation: DOW KBr foreprism-grating instrument.
- Sample State: Solution (2% in CCl₄ for 4000-1325 cm⁻¹ and 2% in CS₂ for 1325-450 cm⁻¹).
- Path Length: 0.011 cm and 0.012 cm.
- Sampling Procedure: Transmission.



Data Processing: Spectral contamination from solvents around 1550 cm⁻¹ (CCl₄) and 850 cm⁻¹ (CS₂) was subtracted. The data was digitized from a hard copy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which aids in structural elucidation. While an experimental spectrum for **benzoyl iodide** is not readily available, its fragmentation pattern can be reliably predicted.

The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (232.02 g/mol). The primary fragmentation pathway involves the cleavage of the weak carbon-iodine bond.

Predicted Mass Spectrometry Data

m/z	Ion Structure	Name	Notes
232	[C6H5COI]+	Molecular Ion	Corresponds to the molecular weight of the compound.
105	[C6H5CO]+	Benzoyl cation	Expected to be the base peak due to its high stability.
77	[C6H5] ⁺	Phenyl cation	Formed by the loss of a neutral CO molecule from the benzoyl cation.

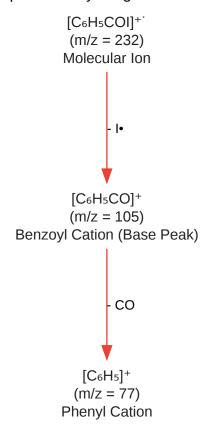
General Experimental Protocol for MS

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.
 This energy is sufficient to cause ionization and reproducible fragmentation.



 Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio and detected.

Predicted Mass Spectrometry Fragmentation of Benzoyl Iodide



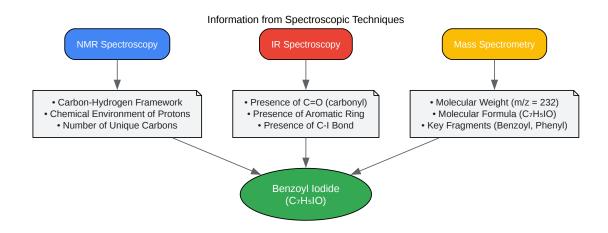
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Caption: Predicted fragmentation pathway for benzoyl iodide.

Conclusion: Correlating Spectroscopic Data

The combined analysis of NMR, IR, and MS data provides a comprehensive characterization of **benzoyl iodide**. The diagram below illustrates how each technique contributes to the final structural determination.





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References

- 1. Benzoyl iodide [webbook.nist.gov]
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